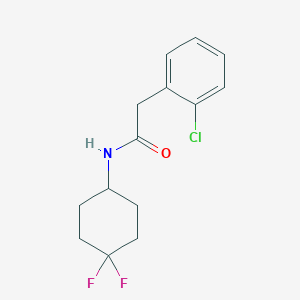
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other names (such as common names or synonyms), the type of compound (organic, inorganic, etc.), and its uses or applications.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and steps involved in the synthesis. It may also discuss the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure. Techniques used for this analysis may include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms of these reactions. It may also discuss the kinetics and thermodynamics of the reactions.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Environmental Impact and Degradation of Chlorophenols
Chlorophenols (CPs), which share a part of the chemical structure with the compound , have been extensively studied for their environmental impact and degradation pathways. CPs are identified as major precursors to dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). These compounds are products of incomplete combustion and can be generated through several pathways, such as oxidative conversion or hydrolysis of chlorobenzene, de novo synthesis, or decomposition combined with chlorination of selected polycyclic aromatic hydrocarbons (PAHs). Research suggests a unified pathway for CP formation in de novo synthesis and precursor routes, highlighting the importance of understanding these compounds' behavior in environmental and industrial contexts (Peng et al., 2016).
Toxic Effects and Mechanisms in Aquatic Life
The toxic effects of CPs and their mechanisms have been investigated, particularly in aquatic life. CPs can accumulate in organs, tissues, and cells through food chains, leading to acute and chronic toxic effects on aquatic organisms. Studies review CP toxicity, emphasizing oxidative stress induction, immune system alteration, endocrine function disruption, and apoptosis induction pathways. This research underscores the need for comprehensive understanding of CPs and related compounds' toxicological profiles to protect aquatic ecosystems and public health (Ge et al., 2017).
Treatment and Biodegradation Strategies
Efforts to treat and degrade chlorophenols and related compounds in wastewater highlight the challenges and opportunities in managing these pollutants. Techniques such as biological processes, activated carbon adsorption, and advanced oxidation processes have been evaluated for their efficacy in removing CPs from contaminated water sources. These studies contribute to the development of effective strategies for mitigating the environmental impact of CPs and similar compounds, ensuring water quality and ecosystem health (Gunawardana et al., 2011).
Safety And Hazards
This involves the study of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact. It may also discuss safety precautions and handling procedures.
将来の方向性
This involves the potential future research directions for the compound, such as new synthesis methods, new applications, or new studies on its properties or effects.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c15-12-4-2-1-3-10(12)9-13(19)18-11-5-7-14(16,17)8-6-11/h1-4,11H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYWDYNSOWNMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)
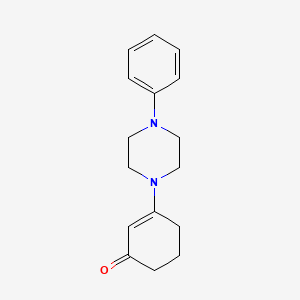
![N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2691276.png)
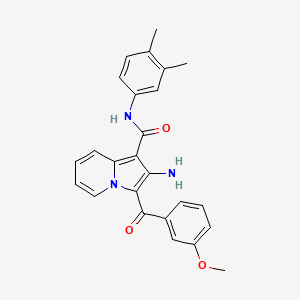
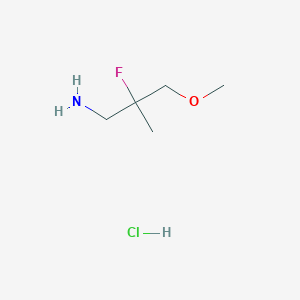
![4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(2-furyl)-1-methylethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2691279.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)
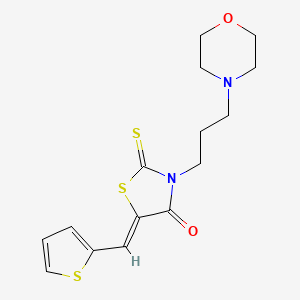
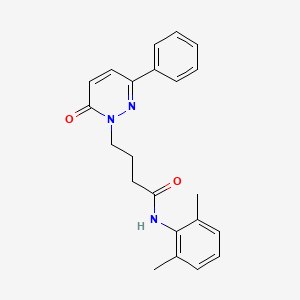
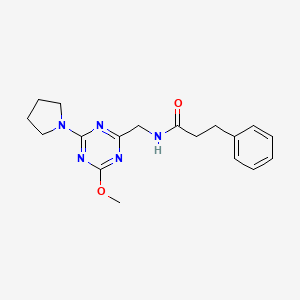
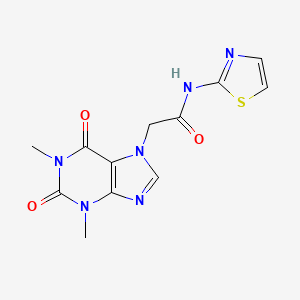
![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2691287.png)
![2-Fluoro-6-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyridine](/img/structure/B2691288.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)